Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-
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Overview
Description
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a pyrazolyl group substituted at the nitrogen atom. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-bromobenzoyl chloride with 5-(1-methylethyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The bromine atom and pyrazolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N-ethyl-N-methylbenzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
Uniqueness
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- stands out due to its unique combination of a bromine atom and a pyrazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
714230-83-8 |
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Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
4-bromo-N-(5-propan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8(2)11-7-12(17-16-11)15-13(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
WATZRHFPUUTHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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